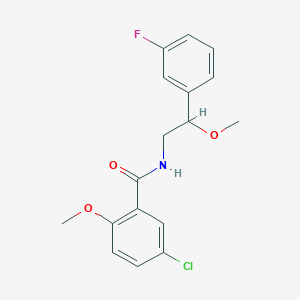

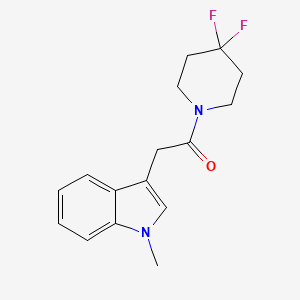

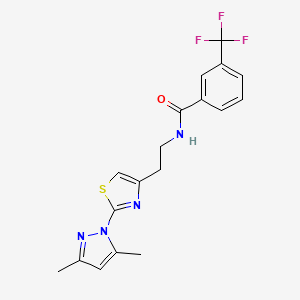

5-chloro-N-(2-(3-fluorophenyl)-2-methoxyethyl)-2-methoxybenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-chloro-N-(2-(3-fluorophenyl)-2-methoxyethyl)-2-methoxybenzamide, also known as ABT-639, is a potent and selective inhibitor of the T-type calcium channel. It was first synthesized by Abbott Laboratories in 2009 as a potential treatment for various types of pain.

Applications De Recherche Scientifique

Corrosion Inhibition

Research indicates the utility of methoxy-substituted phenylthienyl benzamidines, which share structural similarities with 5-chloro-N-(2-(3-fluorophenyl)-2-methoxyethyl)-2-methoxybenzamide, in inhibiting the corrosion of carbon steel in acidic environments. These compounds, including variations like MA-1313 and MA-1314, demonstrate high inhibition efficiency, with the effectiveness increasing with concentration. Their adsorption on carbon steel surfaces follows the Langmuir adsorption isotherm, indicating a spontaneous process with significant inhibition potential primarily in the cathodic region, supported by both chemical and electrochemical methods (Fouda, Nawar, Ismail, Zaher, & Abousalem, 2020).

Anticonvulsant Properties

A series of 4-thiazolidinone derivatives, including 4-chloro-N-(2-(substitutedphenyl)-4-oxothiazolidin-3-yl)-2-phenoxybenzamide compounds, were synthesized and evaluated for their anticonvulsant activities. These compounds, designed to interact with benzodiazepine receptors, showed considerable anticonvulsant activity without impairing learning and memory, suggesting their potential therapeutic use in epilepsy (Faizi et al., 2017).

Serotonin Receptor Studies

Compounds structurally related to 5-chloro-N-(2-(3-fluorophenyl)-2-methoxyethyl)-2-methoxybenzamide have been utilized in the study of serotonin (5-HT) receptors. For instance, [18F]p-MPPF, a fluorinated derivative, serves as a 5-HT1A antagonist, aiding in the exploration of serotonergic neurotransmission through positron emission tomography (PET) imaging in animal and human studies. This research contributes to understanding the serotonergic system's role in various psychiatric and neurological disorders (Plenevaux et al., 2000).

Structural Analysis

The absolute configuration and structural effects of introducing various substituents in compounds like 5-chloro-2-methoxy-N-phenylbenzamide derivatives have been elucidated through NMR and X-ray crystallography. These studies provide insights into how structural modifications impact the molecular reactivity and potential medicinal applications by analyzing the dipole moments and reactivity patterns of these compounds (Galal et al., 2018).

Fluorescence Quenching Studies

The fluorescence quenching mechanisms of derivatives like 5-chloro-2-methoxyphenylboronic acid have been studied to understand their interaction with quenchers like aniline. These studies, involving steady-state fluorescence measurements, provide valuable information on the static quenching mechanisms and potential applications in sensing and molecular recognition technologies (Geethanjali, Nagaraja, & Melavanki, 2015).

Propriétés

IUPAC Name |

5-chloro-N-[2-(3-fluorophenyl)-2-methoxyethyl]-2-methoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17ClFNO3/c1-22-15-7-6-12(18)9-14(15)17(21)20-10-16(23-2)11-4-3-5-13(19)8-11/h3-9,16H,10H2,1-2H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMKGTXKLGQAEHB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)C(=O)NCC(C2=CC(=CC=C2)F)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17ClFNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(3-fluorobenzyl)sulfanyl]-1-(2-methylphenyl)-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile](/img/structure/B2691711.png)

![1-[(4-Methoxyphenyl)methyl]-3-(3-phenylmethoxypyridin-2-yl)urea](/img/structure/B2691712.png)

![N-(2-chloro-4-fluorobenzyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2691713.png)

![N-(pyridin-4-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2691718.png)

![(4-Bromophenyl)(4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone](/img/structure/B2691719.png)

![N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-3-phenylbutanamide](/img/structure/B2691728.png)